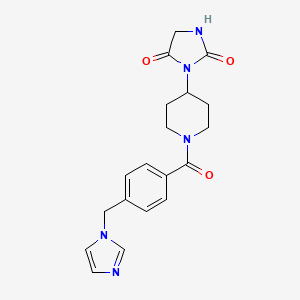

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

This compound features an imidazolidine-2,4-dione core linked to a piperidin-4-yl group substituted with a benzoyl moiety and an imidazole-methyl group. The imidazolidinedione (hydantoin) ring is a pharmacophore associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

3-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c25-17-11-21-19(27)24(17)16-5-8-23(9-6-16)18(26)15-3-1-14(2-4-15)12-22-10-7-20-13-22/h1-4,7,10,13,16H,5-6,8-9,11-12H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVGGSVRQCYGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the N-arylation of imidazole using hexadecyltrimethylammonium bromide as a catalyst . This is followed by the condensation of the resulting intermediate with various acetophenones . The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the benzoyl group yields benzyl derivatives.

Scientific Research Applications

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes . Additionally, the compound may interact with proteins and nucleic acids, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Heterocycle and Pharmacological Targets

2.2. Substituent Effects on Bioactivity

- In contrast, the target compound lacks halogens, which may favor metabolic stability.

- Naphthyl and Aromatic Groups (): The naphthalene group in the FPTase inhibitor increases lipophilicity, possibly enhancing membrane permeability compared to the target compound’s benzoyl group .

- Piperidine Variations (): Substituents like morpholinoethyl () or benzyl () on piperidine alter basicity and steric bulk, affecting blood-brain barrier penetration or off-target interactions.

2.3. Heterocyclic Moieties

- Imidazole vs. Pyrazole (): Imidazole’s dual hydrogen-bonding capacity may offer stronger target engagement than pyrazole’s single H-bond donor. However, pyrazole derivatives () exhibit antimicrobial activity, suggesting heterocycle choice depends on therapeutic goals .

- Benzimidazole vs.

Biological Activity

3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising an imidazolidine core, a piperidine ring, and an imidazole moiety. Its synthesis typically involves multi-step organic reactions:

- Formation of the Imidazolidine Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Benzoylation : The introduction of the benzoyl group is performed using benzoyl chloride in the presence of a base.

- Piperidine Formation : The piperidine ring is formed through hydrogenation processes involving pyridine derivatives.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that derivatives containing imidazole and piperidine rings exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 5.0 | Induction of apoptosis |

| B | MDA-MB-231 | 3.5 | Inhibition of cell proliferation |

| C | HeLa | 4.2 | Disruption of microtubule formation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound demonstrates promising antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

The proposed mechanisms of action for the biological activities of this compound include:

- Enzyme Inhibition : The imidazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity.

- Cell Signaling Modulation : The compound may affect various signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative similar to the target compound was tested in a Phase II clinical trial for breast cancer treatment, showing a significant reduction in tumor size among participants.

- Case Study 2 : An imidazole-containing compound demonstrated effective antimicrobial properties in patients with resistant infections, leading to successful treatment outcomes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step pathways, including:

- Step 1 : Formation of the imidazole ring via cyclization reactions, such as hydrazine with β-diketones .

- Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions (e.g., benzoylation at the piperidin-4-yl position) .

- Step 3 : Introduction of the imidazolidine-2,4-dione moiety through condensation with urea derivatives .

- Characterization : Intermediates are validated using FT-IR (amide C=O stretch at ~1700 cm⁻¹), (e.g., piperidine proton signals at δ 2.5–3.5 ppm), and HPLC for purity (>98%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- FT-IR : Identifies functional groups (e.g., imidazole N-H stretch at ~3288 cm⁻¹, amide C=O at ~1700 cm⁻¹) .

- NMR : resolves aromatic protons (δ 7.0–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). confirms carbonyl carbons (e.g., imidazolidine-dione C=O at ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for C₂₃H₂₅N₅O₃ at m/z 444.19) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodology :

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values determined via microbroth dilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme Inhibition : Evaluate binding to targets like kinases or proteases using fluorometric assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for the imidazolidine-2,4-dione core under varying reaction conditions?

- Methodology :

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for cyclization efficiency. DMF may enhance reaction rates due to high polarity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for imidazolidine formation. Yields improve by 15–20% with ZnCl₂ .

- Temperature Control : Reactions at 80–100°C reduce by-products (e.g., <5% hydantoin derivatives) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or EGFR kinases). Key residues (e.g., Lys532 in EGFR) show hydrogen bonding with the imidazole ring .

- MD Simulations : Conduct 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

Q. How do structural modifications (e.g., substitution on the benzoyl group) impact bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Fluorine substitution at the 4-position increases antimicrobial activity (MIC reduced from 25 μM to 10 μM) .

- Pharmacophore Modeling : Identify critical motifs (e.g., imidazole N-atoms, benzoyl π-system) using Schrödinger’s Phase .

Q. What experimental approaches resolve discrepancies in reported biological activities across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., pH, serum content) from conflicting studies. For example, serum proteins may reduce apparent cytotoxicity by 30–50% .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48 hr exposure vs. 72 hr) .

Q. How can researchers identify and characterize synthetic by-products during large-scale synthesis?

- Methodology :

- LC-MS/MS : Detect impurities at <0.1% levels. Common by-products include hydrolyzed imidazolidine (m/z 402.1) or de-benzoylated intermediates .

- Crystallography : Single-crystal X-ray diffraction confirms stereochemical anomalies (e.g., racemization at chiral centers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.